Cleomeolide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
72188-81-9 |
|---|---|
Molecular Formula |
C20H30O3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-hydroxy-1,7,8-trimethyl-17-methylidene-15-oxatricyclo[9.3.2.14,8]heptadec-11-en-16-one |
InChI |
InChI=1S/C20H30O3/c1-13-7-8-16-12-17(21)20(4)10-5-6-15(18(22)23-20)9-11-19(13,3)14(16)2/h6,13,16-17,21H,2,5,7-12H2,1,3-4H3 |
InChI Key |
SHAHCGJNHYXFLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2CC(C3(CCC=C(CCC1(C2=C)C)C(=O)O3)C)O |
Origin of Product |
United States |
Structural Elucidation Methodologies Applied to Cleomeolide
Advanced Spectroscopic Approaches for Cleomeolide Structure Determination
Spectroscopic methods have been fundamental in piecing together the molecular puzzle of this compound. These techniques provide detailed information about the connectivity of atoms and their spatial arrangement, which are crucial for a comprehensive structural understanding. The initial elucidation of this compound's structure was achieved through the analysis of spectroscopic data from various derivatives, combined with chemical degradation. uwi.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in defining the stereochemistry of this compound. researchgate.net This powerful, non-destructive technique probes the magnetic properties of atomic nuclei to provide a detailed picture of the molecular framework. libretexts.org By analyzing both one-dimensional (1D) and two-dimensional (2D) NMR spectra, scientists can deduce the connectivity of protons and carbons, as well as their relative spatial orientations. psu.eduorganicchemistrydata.org
For complex molecules like this compound, techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly insightful. longdom.org COSY experiments reveal which protons are coupled to each other, helping to establish the spin systems within the molecule. NOESY, on the other hand, identifies protons that are close to each other in space, regardless of whether they are directly bonded, which is critical for determining relative stereochemistry. wordpress.com While NMR is powerful, assigning stereochemistry in complex molecules can sometimes be challenging due to overlapping signals or conformational flexibility. rsc.org
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Analysis
Circular Dichroism (CD) spectroscopy plays a pivotal role in determining the absolute configuration of chiral molecules like this compound. researchgate.net This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. spark904.nl The resulting CD spectrum is unique to a specific enantiomer and can be used to assign the absolute stereochemistry by comparing the experimental spectrum to that of known compounds or to theoretically calculated spectra. nih.govschrodinger.com
In the case of this compound, the CD curve of a ketone derivative was instrumental in establishing its absolute configuration. researchgate.net This chiroptical technique is particularly valuable for complex natural products where multiple chiral centers exist. rsc.org
X-ray Crystallography in the Definitive Structural Characterization of this compound
The definitive and unambiguous three-dimensional structure of this compound, including its relative stereochemistry, was ultimately established through single-crystal X-ray crystallography. uwi.eduresearchgate.net This powerful analytical method involves diffracting X-rays off a crystalline sample. wikipedia.org The resulting diffraction pattern provides a detailed electron density map, from which the precise positions of individual atoms and the bonds between them can be determined. libretexts.org
For this compound, X-ray analysis revealed a novel bicarbocyclic diterpene with a twelve-membered ring. uwi.edu The compound, with the molecular formula C₂₀H₃₀O₃, crystallizes in the monoclinic space group P2₁ researchgate.net. The ability of X-ray crystallography to provide a complete and accurate molecular structure makes it an indispensable tool in natural product chemistry. pdfdrive.to
Chromatographic Separation Techniques in this compound Purification and Purity Assessment
The isolation and purification of this compound from its natural source, Cleome viscosa, necessitates the use of various chromatographic techniques. uwi.edupsu.edu Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
The general process for isolating natural products like this compound often begins with extraction of the plant material, followed by a series of chromatographic steps to separate the complex mixture into its individual components. jsmcentral.org Common techniques employed include:
Column Chromatography : This is a fundamental purification technique where the stationary phase is packed into a column. ijpsjournal.com The sample is loaded onto the top of the column, and a solvent (the mobile phase) is passed through, allowing for the separation of compounds based on their affinity for the stationary phase. libretexts.org
Thin-Layer Chromatography (TLC) : TLC is often used to monitor the progress of a separation and to determine the purity of the isolated fractions. nih.gov
High-Performance Liquid Chromatography (HPLC) : For final purification and to assess the purity of the isolated this compound, HPLC is frequently used. ijpsjournal.comglobalauthorid.com This technique utilizes high pressure to pass the mobile phase through a column with very small particle size, resulting in high resolution and efficiency. Preparative HPLC can be used to isolate pure compounds in larger quantities. rsc.org
Through the sequential application of these chromatographic methods, pure this compound can be obtained for structural elucidation and further study. nih.gov
| Compound Name |
| This compound |
| Neotaxane |
| Technique | Application in this compound Study | Key Findings |
| NMR Spectroscopy | Stereochemical Assignment | Revealed the relative spatial arrangement of atoms and proton connectivity. researchgate.netpsu.edu |
| Circular Dichroism (CD) | Absolute Configuration Analysis | Determined the absolute stereochemistry by analyzing the CD curve of a ketone derivative. researchgate.net |
| X-ray Crystallography | Definitive Structural Characterization | Confirmed the final structure and relative stereochemistry, identifying it as a novel bicarbocyclic diterpene with a twelve-membered ring. uwi.eduresearchgate.net |
| Chromatography | Purification and Purity Assessment | Used to isolate pure this compound from the plant extract and assess its purity. uwi.edupsu.eduglobalauthorid.com |
Total Synthesis Strategies for Cleomeolide and Analogues
Retrosynthetic Analysis and Key Disconnection Strategies towards the Cleomeolide Skeleton
Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses. It involves breaking down the target molecule into progressively simpler precursors. For a complex molecule like this compound, this process is crucial for identifying strategic bond disconnections and simplifying the intricate framework into achievable starting materials.
A common retrosynthetic approach for this compound involves several key disconnections. The complex tricycle is often simplified by first disconnecting the lactone ring. This reveals a hydroxy acid precursor, which can be further simplified by breaking the 12-membered macrocycle. This macrocyclization is a significant challenge, and its disconnection often leads to a linear precursor with appropriate functional groups at each end, poised for ring closure.
Further disconnections often focus on the substituted cyclohexane (B81311) ring. A key strategic bond to break is the one that forms the quaternary stereocenter, a challenging feature to construct. By disconnecting this, the cyclohexane ring can be traced back to simpler, often commercially available, starting materials. For instance, some syntheses have utilized the optically pure Wieland-Miescher ketone as a chiral building block, which already contains a significant portion of the required carbon skeleton and stereochemistry. lookchem.com This approach strategically incorporates a pre-existing stereocenter, simplifying the enantioselective aspect of the synthesis.
Development of Novel Synthetic Methodologies for the Construction of this compound's Complex Architecture
The synthesis of this compound has spurred the development and application of innovative synthetic methods to construct its challenging structural motifs. hilarispublisher.com The formation of the 12-membered cembranoid ring, fused to a cyclohexane ring and containing a lactone, requires precise control over macrocyclization reactions.
Advancements in transition metal-catalyzed reactions, such as ring-closing metathesis (RCM), have provided powerful tools for constructing large rings like the one in this compound. These methods often offer high functional group tolerance and can be performed under mild conditions, which is crucial when dealing with complex and sensitive substrates.
Furthermore, the construction of the fused furan (B31954) or butenolide moiety has been a focal point of methodological innovation. Strategies often involve the intramolecular cyclization of a suitably functionalized precursor. This might involve the addition of a nucleophile to a carbonyl group or an alkyne, followed by subsequent transformations to yield the final lactone ring.
The creation of the multiple contiguous stereocenters within the this compound skeleton demands highly stereoselective reactions. capes.gov.br Organocatalysis and chiral auxiliary-based methods have been employed to set these stereocenters with high fidelity. For example, asymmetric aldol (B89426) reactions, Michael additions, and allylic alkylations are just a few of the modern synthetic methods that have been instrumental in building the chiral architecture of this compound. The development of these methodologies is not only crucial for the synthesis of this compound itself but also expands the synthetic chemist's toolbox for tackling other complex natural products. nih.govthieme.de
Enantioselective Synthesis of this compound and Related Cembranoid Diterpenes
Achieving the correct absolute stereochemistry of this compound is a critical aspect of its total synthesis. An enantioselective synthesis produces a single enantiomer of a chiral compound. The first total synthesis of (+)-cleomeolide was accomplished in an enantioselective fashion, underscoring the importance of stereochemical control from the outset. lookchem.commolaid.com
One successful approach to enantioselective synthesis begins with a chiral starting material from the "chiral pool." The Wieland-Miescher ketone, available in optically pure form, has served as a cornerstone in several syntheses of (+)-cleomeolide. lookchem.com By starting with a molecule that already possesses the desired stereochemistry at one or more centers, the challenge of introducing chirality is significantly reduced.
Alternatively, asymmetric catalysis provides a powerful means to introduce chirality. This can involve the use of chiral catalysts to direct a reaction to form one enantiomer preferentially. For example, asymmetric hydrogenations, epoxidations, or dihydroxylations can be used to set key stereocenters with high enantiomeric excess. These methods are highly efficient, as a small amount of a chiral catalyst can be used to produce a large quantity of the desired enantiomerically pure product.
The strategies developed for the enantioselective synthesis of this compound are often applicable to other cembranoid diterpenes, which share a similar macrocyclic core. This highlights the broader impact of targeting a specific natural product, as the developed synthetic routes can often be adapted to create a range of related compounds for further study.
Synthesis of this compound Derivatives and Structural Analogues for Research Purposes
The synthesis of derivatives and structural analogues of this compound is crucial for understanding its biological activity and for developing new therapeutic agents. By systematically modifying the structure of the natural product, researchers can probe which parts of the molecule are essential for its function, a process known as structure-activity relationship (SAR) studies.
Synthetic chemists can introduce a wide variety of modifications to the this compound skeleton. This can involve altering the functional groups, such as reducing the lactone to a diol or modifying the substituents on the cyclohexane ring. It is also possible to change the size of the macrocycle or replace the furan ring with other heterocyclic systems.
The development of a flexible synthetic route is highly advantageous for creating a library of analogues. A divergent synthetic strategy, where a common intermediate can be converted into a variety of different products, is particularly powerful. capes.gov.br This allows for the efficient production of numerous derivatives for biological screening. The insights gained from studying these synthetic analogues can guide the design of new molecules with improved properties, such as increased potency, better selectivity, or enhanced metabolic stability. labmanager.commdpi.com
Biosynthetic Investigations of Cleomeolide
Proposed Biosynthetic Pathways for Diterpene Lactones from Cleome Species
The biosynthesis of diterpenoids, including complex lactones like cleomeolide, originates from common precursors within the plant's metabolic network. jmb.or.kr In plants, the five-carbon building blocks isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) are typically synthesized via the methylerythritol 4-phosphate (MEP) pathway located in the plastids. jmb.or.krnih.gov These precursors are condensed to form the 20-carbon molecule, (E,E,E)-geranylgeranyl pyrophosphate (GGPP), which is the universal precursor for all diterpenoids. jmb.or.krnih.govresearchgate.net
The proposed pathway to this compound proceeds through a cembranoid intermediate. Cembranoids are a class of monocyclic diterpenes characterized by a 14-membered ring, which are known to be formed from the head-to-tail cyclization of GGPP. nih.govresearchgate.net This initial cyclization is a critical step, catalyzed by a class of enzymes known as diterpene synthases (diTPSs). Based on studies of similar compounds in other plant species like tobacco, it is hypothesized that a cembratriene-ol synthase (CBTS) or a similar enzyme first converts linear GGPP into a monocyclic cembranoid scaffold. nih.govnih.gov
Following the formation of the initial cembranoid ring, a series of oxidative modifications are required to yield the final structure of diterpene lactones. These modifications, often catalyzed by cytochrome P450 monooxygenases (CYPs), introduce hydroxyl groups at specific positions on the carbon skeleton. nih.govmdpi.com The formation of the characteristic lactone ring is believed to occur through further oxidation of a hydroxyl group to a carboxylic acid, which can subsequently undergo an intramolecular esterification (cyclization) to form the stable lactone structure. nih.gov This sequence of cyclization followed by oxidative tailoring represents the most plausible biosynthetic route to this compound and related diterpene lactones from Cleome species.
Enzymatic Studies and Functional Characterization of Enzymes Involved in this compound Biosynthesis
While the complete enzymatic pathway for this compound has not been fully elucidated, research into analogous systems provides a clear blueprint of the enzymes likely involved. The key enzymatic steps are the initial cyclization of GGPP and the subsequent oxidative decorations.
Diterpene Synthases (diTPSs): The formation of the foundational cembranoid skeleton from GGPP is catalyzed by a diTPS. nih.gov In angiosperms, this is often a two-step process involving two separate monofunctional diTPSs, though single multifunctional enzymes also exist. nih.gov A class II diTPS typically initiates the protonation-dependent cyclization of GGPP, and a class I diTPS then facilitates dephosphorylation and further rearrangements. nih.govnih.gov In the case of cembranoid biosynthesis in tobacco, a putative cembratriene-ol synthase (CBTS) is responsible for creating the macrocycle. nih.gov Although large-scale computational screens for terpene synthase genes have been conducted, a specific this compound synthase has not yet been identified in Cleome viscosa, indicating that it may possess low sequence similarity to known enzymes. scispace.comfernway.net
Cytochrome P450 Monooxygenases (CYPs): After the diterpene backbone is formed, CYPs play a crucial role in its functionalization. nih.gov These enzymes are responsible for the regio- and stereospecific hydroxylation of the molecule. mdpi.com In the biosynthesis of the diterpene lactone andrographolide (B1667393), multiple CYP enzymes are hypothesized to be involved in successive oxidation steps. mdpi.com Similarly, for this compound, a series of CYPs are presumed to hydroxylate the cembranoid intermediate at specific positions.
Dehydrogenases/Oxidases: The formation of the α,β-unsaturated lactone ring requires the oxidation of a secondary alcohol to a ketone and an aldehyde to a carboxylic acid. This step is often catalyzed by alcohol and aldehyde dehydrogenases, as seen in the biosynthesis of other terpene lactones like artemisinin. nih.gov These enzymes would perform the final oxidative transformations leading to the spontaneous cyclization that forms the lactone ring of this compound.
Genetic and Metabolomic Approaches to this compound Pathway Elucidation in Plantae
Modern 'omics' technologies offer powerful strategies for discovering the genes and enzymes involved in specialized metabolic pathways like that of this compound. semanticscholar.org The integration of transcriptomics and metabolomics is a particularly effective approach for identifying candidate genes in plants. nih.govuea.ac.uk
This strategy generally involves the following steps:
Metabolite Profiling: The first step is to analyze the metabolite content of different tissues of the Cleome plant (e.g., leaves, roots, flowers) to determine where this compound and its potential precursors accumulate. uea.ac.uk Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are used for this purpose.
Transcriptome Sequencing (RNA-Seq): The tissue that shows the highest accumulation of the target compound is selected for deep sequencing of its messenger RNA (mRNA). nih.govjsps.go.jp This provides a comprehensive snapshot of all the genes that are actively being expressed in that tissue.
Co-expression Analysis: By correlating the gene expression profiles with the metabolite accumulation patterns, researchers can identify candidate genes. nih.gov For instance, the expression levels of the true biosynthetic genes for this compound (diTPSs, CYPs) should be high in the same tissues where this compound concentration is high. This approach has been successfully used to identify terpenoid biosynthetic genes in many plants, including triterpene pathway genes in Cleome arabica. jsps.go.jpmdpi.com
Functional Validation: Once candidate genes are identified, their function must be confirmed experimentally. This is typically done by cloning the gene and expressing it in a heterologous host, such as yeast or Nicotiana benthamiana, and then testing the ability of the resulting enzyme to perform the expected chemical reaction. uea.ac.ukchemrxiv.org
Although a specific study applying this full workflow to this compound has not been published, these integrated approaches remain the most promising avenue for the complete elucidation of its biosynthetic pathway in plantae.
| Research Approach | Organism/System | Key Findings & Relevance to this compound | Reference(s) |
| Transcriptomics & Metabolomics | Cleome arabica | Identified candidate genes for triterpene biosynthesis (SQS, SE, OSCs) by correlating gene expression with metabolite accumulation, providing a methodological framework for studying diterpenes in Cleome. | jsps.go.jp |
| Transcriptomics & Metabolomics | Andrographis paniculata | Elucidated biosynthetic pathways of diterpene lactones by identifying DEGs (GGPS, ent-CPS, KSL, CYPs) in different tissues, serving as a model for diterpene lactone pathway discovery. | mdpi.com |
| Transcriptomics & Metabolomics | Cryptomeria fortunei | Integrated analyses revealed correlations between differentially expressed genes (DEGs) in diterpenoid biosynthesis pathways and metabolite accumulation across seasons. | nih.govfrontiersin.org |
| Metabolomics & Bioactivity Assays | Calendula officinalis | Combined metabolic profiling with bioassays to identify active triterpenes, then used transcriptomics and heterologous expression to characterize the biosynthetic enzymes. This represents a complete workflow applicable to this compound. | uea.ac.uk |
This table summarizes findings from studies on related compounds or methodologies that inform the investigation of this compound biosynthesis.
Prospects for Biosynthetic Engineering of this compound in Model Organisms
The elucidation of the this compound biosynthetic pathway opens the door to producing this complex molecule using engineered microorganisms, a field known as synthetic biology or metabolic engineering. jmb.or.kr This approach offers a potentially sustainable and scalable alternative to chemical synthesis or extraction from plant sources.
The primary strategy involves heterologous expression, where the biosynthetic genes from Cleome are transferred into a well-characterized and easily culturable host organism, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. jmb.or.krsemanticscholar.org Yeast is often preferred for plant pathways as it is a eukaryote and can better express complex enzymes like cytochrome P450s, which require specific membrane anchoring. nih.gov
The successful engineering of a this compound-producing microbe would require:
Identification of all Biosynthetic Genes: The complete set of genes encoding the necessary enzymes (diTPS, CYPs, dehydrogenases) must first be discovered and functionally validated, as outlined in the previous section.
Host Strain Engineering: The microbial host must be engineered to provide an abundant supply of the GGPP precursor. This often involves upregulating the native MEP or MVA pathways in the microbe.
Pathway Reconstruction: The identified Cleome genes would be introduced into the engineered host. The enzymes would then work in concert to convert the endogenous GGPP into this compound.
Proof-of-concept for this approach is well-established. For example, researchers successfully reconstituted the sclareol (B1681606) biosynthetic pathway in yeast by co-expressing two diTPS genes from Salvia sclarea, leading to efficient production of the diterpene alcohol. nih.gov Similarly, bioactive cembranoids have been produced via de novo biosynthesis in engineered microbes. nih.gov These successes demonstrate the high potential for developing a microbial "cell factory" for this compound production once its biosynthetic machinery is fully understood.
Advanced Analytical Techniques in Cleomeolide Research
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in Cleomeolide research, offering unparalleled precision in mass measurement. innovareacademics.inmeasurlabs.com Unlike unit-mass resolution spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of a molecule to four or more decimal places. innovareacademics.in This accuracy is crucial for determining the exact elemental composition of this compound from its molecular ion. By comparing the experimentally measured exact mass with the theoretical mass calculated for a proposed chemical formula, researchers can confirm the molecular formula with high confidence. This capability is fundamental in distinguishing this compound from other co-eluting compounds that may have the same nominal mass but differ in their elemental makeup. innovareacademics.in
The primary benefits of HRMS in this context include:
Formula Determination: It provides the ability to determine the elemental and isotopic composition of a sample with high precision. measurlabs.com
Unknown Identification: HRMS is valuable for identifying unknown compounds in complex matrices. innovareacademics.in
Structural Elucidation: The enhanced resolution of HRMS instruments allows for the generation of detailed fragmentation patterns. innovareacademics.in Analysis of these fragments provides insights into the molecule's substructures, aiding in the complete structural elucidation of this compound and its analogues.
Modern HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, are frequently employed. innovareacademics.infilab.fr These technologies deliver the high resolving power necessary to separate ions with very close molecular masses, which is essential when analyzing complex natural product extracts. filab.fr
Table 1: Comparison of High-Resolution Mass Spectrometry Analyzers
| Analyzer Type | Typical Resolving Power (FWHM) | Key Advantages in this compound Research |
| Time-of-Flight (TOF) | Up to 60,000 | Fast acquisition speed, good sensitivity. |
| Orbitrap | Up to 600,000 | Very high resolution and mass accuracy, stable. filab.fr |
| FT-ICR | >1,000,000 | Highest available resolution and mass accuracy, ideal for complex structural work. innovareacademics.in |
Hyphenated Chromatographic Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis and Quantification in Research Samples
To analyze this compound within its natural source, such as a plant extract, it must first be separated from a multitude of other compounds. Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are standard practice.
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this compound, a relatively polar and non-volatile diterpene lactone. shimadzu.com
Separation: A liquid chromatograph separates the components of an extract based on their interactions with a stationary phase (in the column) and a liquid mobile phase. shimadzu.com
Ionization and Detection: The separated components are then introduced into the mass spectrometer. Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to ionize the molecules without significant fragmentation, allowing for the detection of the molecular ion. shimadzu.com
Application: LC-MS is widely used for the analysis of secondary metabolites, including flavonoids and phenolic compounds, in Cleome species. researchgate.netresearchgate.net This approach enables both the qualitative identification and quantitative measurement of this compound in various extracts. researchgate.net The use of LC coupled with high-resolution mass spectrometry (LC-HRMS) is especially powerful, combining efficient separation with precise mass identification. measurlabs.com
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, though its application to this compound may require derivatization.
Principle: GC-MS is ideal for volatile and thermally stable compounds. shimadzu.com The sample is vaporized and separated in a gas-phase mobile stream based on boiling point and polarity. shimadzu.com
Applicability: While many diterpenoids are not sufficiently volatile for direct GC-MS analysis, derivatization can be employed to increase their volatility. The technique is highly effective for analyzing less polar compounds or essential oils that may be present alongside this compound in plant extracts. researchgate.net For instance, GC-MS analysis of Cleome species has revealed the presence of various volatile compounds like fatty acids and terpenoids. researchgate.net
Table 2: Application of Hyphenated Techniques in the Analysis of Cleome Extracts
| Technique | Sample Type Analyzed | Compounds Detected | Reference |
| LC-MS/MS | Cleome arabica extracts | Phenolic and flavonoid compounds (e.g., isoorientin, hesperidin) | researchgate.netresearchgate.net |
| GC-MS | Cleome arabica essential oil & extracts | Volatile compounds (e.g., Z,Z-farnesyl acetone, β-elemene, palmitic acid) | researchgate.net |
| HPLC-NMR | General Natural Products | Diterpene lactones | glycoscience.ru |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Stereochemical Insights
While mass spectrometry reveals the mass and elemental formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the definitive three-dimensional structure and stereochemistry of this compound. leibniz-fmp.de Advanced multi-dimensional NMR experiments are essential for piecing together the complex molecular framework. numberanalytics.com
2D Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three chemical bonds. longdom.org It is fundamental for tracing out the proton-proton connectivity within the carbon skeleton of this compound, helping to establish the sequence of atoms. longdom.org
Heteronuclear Correlation Spectroscopy (HSQC/HMQC): These experiments reveal correlations between protons and directly attached carbons (or other heteroatoms like nitrogen). This allows for the unambiguous assignment of signals in both the ¹H and ¹³C NMR spectra. iisc.ac.in
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): NOESY is crucial for determining the stereochemistry and conformation of a molecule. It identifies protons that are close to each other in space, regardless of whether they are connected through bonds. iisc.ac.in By analyzing NOESY correlations, researchers can deduce the relative configuration of chiral centers and understand the spatial arrangement of the molecule. longdom.org
Residual Dipolar Couplings (RDC): For highly complex stereochemical problems that cannot be solved by NOE data alone, RDC-based analysis offers a powerful alternative. By weakly aligning molecules in a liquid crystalline medium, RDCs can be measured to provide long-range structural information regarding the orientation of chemical bonds, enabling the determination of relative configuration with high precision. leibniz-fmp.de
These advanced techniques, often used in combination, are critical for unambiguously defining the intricate and specific stereochemical and conformational details of the this compound structure. leibniz-fmp.delongdom.org
Development and Validation of Quantitative Analytical Methods for this compound in Research Matrices
To accurately determine the concentration of this compound in research samples, such as plant tissues or cell cultures, it is necessary to develop and validate robust quantitative analytical methods. insight7.io This process ensures that the measurements are reliable, reproducible, and accurate. LC-MS is a common platform for such quantitative bioanalysis. nih.gov
A key challenge in quantitative analysis is the "matrix effect," where co-eluting substances from the sample matrix (e.g., phospholipids, salts) interfere with the ionization of the target analyte, leading to signal suppression or enhancement. nih.gov This can significantly compromise the accuracy and precision of the results.
The development and validation process typically involves:
Method Optimization: Fine-tuning the chromatographic conditions (column, mobile phase, gradient) and mass spectrometer parameters (ionization mode, voltages) to achieve optimal sensitivity and peak shape for this compound.
Assessment of Matrix Effects: The matrix effect is quantitatively assessed to understand its impact. nih.gov A common method is the post-extraction spiking technique, where the response of an analyte in a post-extraction blank matrix is compared to its response in a neat solution. nih.gov
Use of Calibration Strategies: To counteract matrix effects, matrix-matched calibration is a frequently used approach. mdpi.com This involves preparing calibration standards in a blank matrix extract that is identical to the study samples, thereby ensuring that the calibrants and the analyte experience the same matrix effects. mdpi.com
Validation of Performance: The method is validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). This confirms that the method is fit for its intended purpose. nih.gov
By systematically developing and validating the analytical method, researchers can confidently quantify this compound in complex research matrices, enabling further investigation into its biological and chemical properties.
Emerging Research Frontiers and Future Directions for Cleomeolide
Innovations in Total Synthesis Towards Enhanced Efficiency and Diversity of Cleomeolide Analogues
The total synthesis of complex natural products like this compound, a cembranoid diterpene lactone, presents significant challenges to synthetic chemists. researchgate.netcapes.gov.brcapes.gov.br However, recent advancements in synthetic methodologies are paving the way for more efficient and versatile routes to not only this compound itself but also a diverse range of its analogues. These innovations are crucial for enabling detailed structure-activity relationship (SAR) studies and the development of new therapeutic agents.
Another important trend is the adoption of diversity-oriented synthesis (DOS). scispace.comfrontiersin.orgcam.ac.uk Unlike target-oriented synthesis which focuses on a single product, DOS aims to generate a library of structurally diverse compounds from a common intermediate. scispace.comfrontiersin.org This is achieved by employing branching reaction pathways and skeletal transformations. cam.ac.uknih.gov For this compound, a DOS approach could involve creating a range of macrocyclic scaffolds or introducing diverse functional groups at various positions on the cembranoid skeleton. nih.gov This would provide a rich collection of analogues for biological screening, accelerating the discovery of compounds with improved potency or novel activities.
The integration of computational tools is also poised to accelerate the synthesis of this compound analogues. ijarsct.co.in Retrosynthetic analysis, a cornerstone of synthetic planning, can be augmented by computational methods to identify optimal synthetic routes. ijarsct.co.in These advancements, taken together, are creating a powerful toolkit for chemists to tackle the synthesis of this compound and its derivatives with greater efficiency and to generate the molecular diversity needed for drug discovery.
Application of Artificial Intelligence and Machine Learning in this compound Discovery, Design, and SAR Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of natural product drug discovery, offering powerful new tools for the exploration of compounds like this compound. acs.orgfnasjournals.commdpi.com These computational approaches can significantly accelerate the identification of new drug candidates, optimize their properties, and provide deep insights into their mechanisms of action. mdpi.com
A primary application of AI in this context is the prediction of biological activity and the elucidation of structure-activity relationships (SAR). fnasjournals.comijrpas.com ML algorithms, such as support vector machines (SVMs) and neural networks, can be trained on large datasets of chemical structures and their corresponding biological activities. acs.orgfnasjournals.com These trained models can then predict the potential bioactivity of novel this compound analogues, helping to prioritize which compounds to synthesize and test. fnasjournals.comijrpas.com This predictive capability streamlines the drug discovery process, saving time and resources. frontiersin.org Deep learning models, a subset of ML, are particularly adept at analyzing complex, multidimensional data and can be used to predict interactions between molecules and their biological targets. ijrpas.com
AI is also being used for de novo drug design, where algorithms generate entirely new molecular structures with desired therapeutic profiles. mdpi.comresearchgate.net By learning from the structural features of known bioactive compounds, including natural products like this compound, these generative models can propose novel analogues that are more likely to exhibit enhanced potency, improved selectivity, or better pharmacokinetic properties. ijrpas.comnih.gov This approach moves beyond simple modification of existing structures and opens up new avenues for chemical innovation.
Furthermore, AI can play a crucial role in identifying the molecular targets of natural products. acs.orgnih.gov Predicting the protein-drug interactions of this compound and its derivatives is a key step in understanding their mechanism of action. mdpi.com AI models can analyze the structural features of a compound and predict its binding affinity to various proteins, helping to identify potential targets and off-target effects. fnasjournals.commdpi.com This information is invaluable for guiding lead optimization and ensuring the development of safer and more effective drugs.
Systems Biology and Omics Integration in Diterpenoid Research for a Holistic Understanding
A comprehensive understanding of diterpenoids like this compound requires a shift from studying individual components to a more holistic, systems-level perspective. mdpi.commdpi.com Systems biology, coupled with the integration of multiple "omics" technologies, provides a powerful framework for unraveling the complex biological processes involved in the biosynthesis, regulation, and function of these molecules. mdpi.com
The biosynthesis of diterpenes involves complex pathways with multiple enzymes and regulatory genes. nih.govresearchgate.net Omics approaches, including genomics, transcriptomics, and metabolomics, can provide a wealth of data to elucidate these pathways. maxapress.com For example, by combining genome and transcriptome data, researchers can identify the genes encoding the enzymes responsible for diterpenoid synthesis. mdpi.comresearchgate.net Metabolomic analysis can then be used to identify and quantify the various diterpenoid compounds produced by an organism, providing a direct link between gene expression and chemical output. researchgate.net
The integration of these multi-omics datasets is crucial for building a comprehensive picture of diterpenoid metabolism. mdpi.commdpi.com Correlation-based analyses and network modeling can reveal the intricate relationships between genes, proteins, and metabolites, highlighting key regulatory hubs and control points in the biosynthetic pathways. mdpi.comresearchgate.net This integrated approach has been successfully applied to other diterpenoids, such as the diterpenoid alkaloids in Aconitum species, to identify key biosynthetic genes and understand their evolutionary origins. mdpi.comresearchgate.net
Furthermore, systems biology approaches can shed light on the spatial and temporal regulation of diterpenoid biosynthesis within an organism. nih.govresearchgate.net By analyzing tissue-specific gene expression and metabolite accumulation, researchers can determine where and when specific compounds are produced. researchgate.net This information is not only fundamental to understanding the biological role of these compounds but is also critical for developing strategies to enhance their production through metabolic engineering.
The application of synthetic biology and metabolic engineering, guided by insights from systems biology, offers a promising avenue for the sustainable production of high-value diterpenoids. nih.govukri.orgrsc.org By understanding the complete biosynthetic pathway and its regulation, it becomes possible to engineer microorganisms or plants to produce specific diterpenoids, like this compound, in large quantities. ukri.orgnih.gov This approach can overcome the limitations of relying on natural sources, which often yield low quantities of the desired compounds. nih.govrsc.org
In essence, the integration of systems biology and multi-omics technologies provides a powerful lens through which to view the complex world of diterpenoid research. By adopting this holistic approach, scientists can gain a deeper understanding of this compound's biosynthesis and function, paving the way for its potential applications in medicine and biotechnology.
This compound as a Lead Scaffold for Further Chemical Biology and Targeted Compound Development Research
The unique chemical structure of this compound makes it an attractive starting point, or "scaffold," for the development of new therapeutic agents. lifechemicals.comnih.govnih.gov In medicinal chemistry, a scaffold is the core structure of a molecule that can be systematically modified to create a library of related compounds with diverse biological activities. lifechemicals.com The process of using a known active compound to find new, structurally different compounds with similar biological activity is known as scaffold hopping. eurofinsdiscovery.comuniroma1.it
This compound, as a natural product, possesses inherent three-dimensional complexity, a feature that is often advantageous for interacting with biological targets. acs.org This contrasts with many synthetic compounds that are predominantly "flat." acs.org The diterpenoid scaffold of this compound provides a rigid framework upon which various functional groups can be appended, allowing for the fine-tuning of its biological properties. nih.gov
The goal of using this compound as a lead scaffold is to generate analogues that may have improved properties, such as increased potency, greater selectivity for a specific biological target, or enhanced pharmacokinetic characteristics. eurofinsdiscovery.com This is a central strategy in drug discovery, moving from an initial "hit" compound to a more optimized "lead" compound. lifechemicals.com
Chemical biology research can leverage this compound and its derivatives as molecular probes to investigate complex biological pathways. frontiersin.org By systematically altering the structure of this compound and observing the effects on cellular processes, researchers can identify the key structural features responsible for its biological activity. This can lead to a deeper understanding of the molecular targets and mechanisms of action of this class of compounds.
The development of targeted compounds from the this compound scaffold is a key objective. This involves designing and synthesizing analogues that are highly specific for a particular protein or pathway implicated in a disease. For example, if this compound is found to inhibit a particular enzyme, medicinal chemists can design new versions of the molecule that bind even more tightly and specifically to that enzyme, potentially leading to a more effective and less toxic drug. The curcusone diterpenes, for instance, have been studied to identify their cellular targets, revealing that they can inhibit oncogenic proteins. chemrxiv.org A similar approach could be applied to this compound.
The process of developing new compounds from a lead scaffold often involves an iterative cycle of design, synthesis, and biological testing. nih.gov Computational modeling and AI can play a significant role in this process by predicting the properties of virtual compounds before they are synthesized, thereby guiding the design of more promising analogues. rsc.org Ultimately, the use of this compound as a lead scaffold in chemical biology and targeted compound development holds significant promise for the discovery of novel therapeutics for a range of diseases. academicjournals.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
